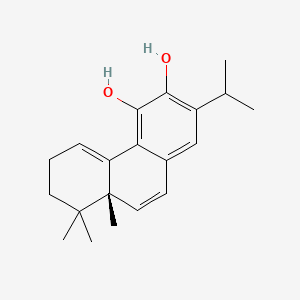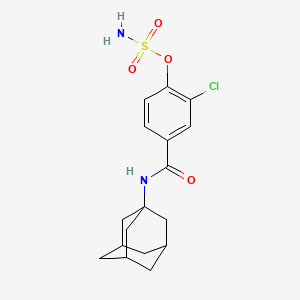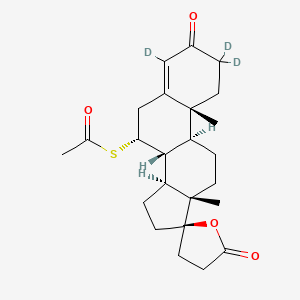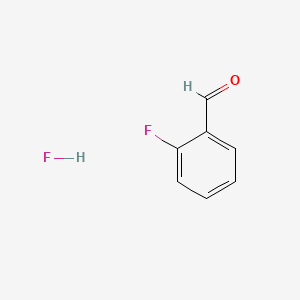
2-Fluorobenzaldehyde;hydrofluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorobenzaldehyde;hydrofluoride is an organic compound with the molecular formula C7H5FO. It is a derivative of benzaldehyde, where one hydrogen atom on the benzene ring is replaced by a fluorine atom at the ortho position. This compound is known for its unique chemical properties and is used as an intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluorobenzaldehyde can be synthesized through a halogen-exchange reaction. One common method involves the reaction of 2-chlorobenzaldehyde with a fluoride source, such as potassium fluoride, in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: In industrial settings, 2-Fluorobenzaldehyde is often produced by the halogen-exchange fluorination of 2-chlorobenzaldehyde. This process involves the use of a fluoride salt, such as potassium fluoride, and a polar aprotic solvent, such as DMSO, under controlled temperature conditions .
Types of Reactions:
Oxidation: 2-Fluorobenzaldehyde can undergo oxidation reactions to form 2-fluorobenzoic acid.
Reduction: It can be reduced to 2-fluorobenzyl alcohol using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 2-Fluorobenzoic acid.
Reduction: 2-Fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Fluorobenzaldehyde is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition, particularly in the inhibition of tyrosinase activity.
Mechanism of Action
The mechanism of action of 2-Fluorobenzaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of mushroom tyrosinase by binding to the enzyme’s active site. This inhibition is competitive for diphenolase activity and mixed-type for monophenolase activity . The fluorine atom’s presence enhances the compound’s ability to interact with the enzyme, leading to its inhibitory effects.
Comparison with Similar Compounds
2-Chlorobenzaldehyde: Similar in structure but with a chlorine atom instead of fluorine.
3-Fluorobenzaldehyde: The fluorine atom is at the meta position.
4-Fluorobenzaldehyde: The fluorine atom is at the para position.
Uniqueness: 2-Fluorobenzaldehyde is unique due to the position of the fluorine atom, which significantly influences its reactivity and interaction with other molecules. The ortho position of the fluorine atom makes it more reactive in certain substitution reactions compared to its meta and para counterparts .
Properties
Molecular Formula |
C7H6F2O |
|---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
2-fluorobenzaldehyde;hydrofluoride |
InChI |
InChI=1S/C7H5FO.FH/c8-7-4-2-1-3-6(7)5-9;/h1-5H;1H |
InChI Key |
YSGZBAKHDXKQTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)F.F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2S,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406176.png)
![5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine](/img/structure/B12406178.png)
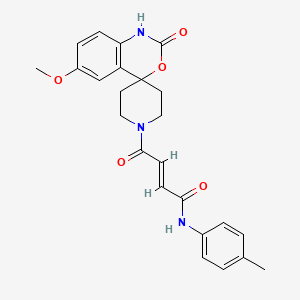

![(2S,3R,4R,5R,6S)-5-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B12406189.png)
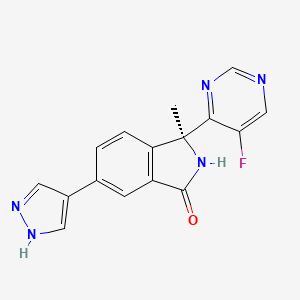




![N-[2-[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]ethyl]-N-propan-2-ylmethanesulfonamide](/img/structure/B12406228.png)
